N-(Cyclohexylmethyl)-3,3-dimethylbutan-2-amine
Description
N-(Cyclohexylmethyl)-3,3-dimethylbutan-2-amine is a versatile chemical compound used in various scientific research applications. It is known for its unique structure, which combines a cyclohexylmethyl group with a 3,3-dimethylbutan-2-ylamine moiety. This compound is utilized in organic synthesis, drug development, and as a catalyst in various chemical reactions.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N/c1-11(13(2,3)4)14-10-12-8-6-5-7-9-12/h11-12,14H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTDFJPFTIRWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexylmethyl)-3,3-dimethylbutan-2-amine typically involves the reaction of cyclohexylmethyl chloride with 3,3-dimethylbutan-2-ylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclohexylmethyl)-3,3-dimethylbutan-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amine oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Amine oxides, ketones, and carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated, acylated, and sulfonated derivatives.
Scientific Research Applications
N-(Cyclohexylmethyl)-3,3-dimethylbutan-2-amine is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Applied in the production of specialty chemicals, polymers, and materials science research.
Mechanism of Action
The mechanism of action of N-(Cyclohexylmethyl)-3,3-dimethylbutan-2-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds, coordinate with metal ions, and participate in nucleophilic attacks. These interactions enable it to act as a catalyst, ligand, or intermediate in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethylamine: Lacks the 3,3-dimethylbutan-2-yl group, making it less sterically hindered and less reactive in certain reactions.
3,3-Dimethylbutan-2-ylamine: Lacks the cyclohexylmethyl group, resulting in different reactivity and applications.
N-Methylcyclohexylamine: Contains a methyl group instead of the 3,3-dimethylbutan-2-yl group, leading to variations in steric and electronic properties.
Uniqueness
N-(Cyclohexylmethyl)-3,3-dimethylbutan-2-amine is unique due to its combination of a bulky cyclohexylmethyl group and a sterically hindered 3,3-dimethylbutan-2-ylamine moiety. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable in various research and industrial applications.
Biological Activity
N-(Cyclohexylmethyl)-3,3-dimethylbutan-2-amine, also known as 1-cyclohexyl-3,3-dimethylbutan-2-amine, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of amines and can be represented by the following chemical structure:
- Chemical Formula : C_{13}H_{23}N
- CAS Number : 1250009-12-1
The structure features a cyclohexyl group attached to a dimethylbutanamine backbone, which may influence its pharmacological properties.
Pharmacological Profile
Research indicates that this compound exhibits various biological activities, particularly in the realm of neuropharmacology and enzyme inhibition. Notably, it has been studied for its effects on cholinesterase enzymes, which are crucial in neurotransmission.
Cholinesterase Inhibition
A study evaluated the compound's inhibitory effect on butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). The results showed that the compound could inhibit these enzymes at varying concentrations. The IC50 values were determined through residual activity assays:
| Compound | IC50 (µM) | % Inhibition |
|---|---|---|
| This compound | 420 ± 50 | 53 ± 2% not active |
| Tacrine (control) | 0.5 | >90% |
| Donepezil (control) | 0.1 | >90% |
These findings suggest that while this compound shows some inhibitory activity, it is significantly less potent than established cholinesterase inhibitors like tacrine and donepezil .
Neurotoxicity Studies
In vitro studies using human neuroblastoma SH-SY5Y cell lines were conducted to assess cytotoxicity. The viability assays indicated that the compound did not exhibit significant cytotoxic effects at concentrations below 500 µM. This suggests a favorable safety profile for potential therapeutic applications in neurodegenerative diseases .
Case Studies
A case study involving the use of similar compounds indicated potential applications in treating cognitive disorders. The study highlighted the importance of structural modifications in enhancing biological activity and reducing toxicity .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with various target enzymes. The results indicated moderate binding affinities with cholinesterase enzymes, suggesting possible mechanisms of action that warrant further investigation:
| Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| BChE | -6.5 |
| AChE | -6.0 |
These findings provide insights into how structural characteristics influence biological activity and enzyme interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
